molecular formula C10H9ClF2N2O B1430094 [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride CAS No. 1351582-61-0

[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride

Cat. No. B1430094
M. Wt: 246.64 g/mol
InChI Key: UBYPQNSQFHYLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride, also known as 5-DFX, is a synthetic compound used in various scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and methanol. Its molecular formula is C8H10ClFN2O and its molecular weight is 207.64 g/mol. 5-DFX is an important tool in research, as it is used in a variety of biochemical and physiological experiments.

Scientific Research Applications

Aqueous Phase Synthesis and Antimicrobial Activity

Banpurkar, Wazalwar, and Perdih (2018) explored the synthesis of isoxazole derivatives like 3-Methyl-4H-isoxazol-5-one and their application in antimicrobial activities. They synthesized these compounds using a simple stirring method and evaluated their antibacterial and antifungal activity, finding significant activity against Staphylococcus aureus and Candida albicans (Banpurkar, Wazalwar, & Perdih, 2018).

Synthesis and Bioactivity of Novel Derivatives

Rajanarendar, Karunakar, and Ramu (2006) synthesized a series of isoxazole derivatives and evaluated their bioactivity. They developed compounds like 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydropyrazol-3-ones and found them to possess antimicrobial properties (Rajanarendar, Karunakar, & Ramu, 2006).

Herbicidal Applications

Hwang et al. (2005) studied a derivative of isoxazole, 5-(2,6-Difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, for its herbicidal activity. They observed that this compound demonstrated good rice selectivity and potent herbicidal activity against annual weeds, indicating its potential application in agriculture (Hwang et al., 2005).

Synthesis and Anticancer Properties

Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives containing isoxazole moieties and evaluated their anticancer activities. They found that these compounds inhibited tumor growth and angiogenesis in a mouse model, suggesting their potential use in anticancer therapies (Chandrappa et al., 2010).

Eco-Friendly Synthesis Methods

Jia et al. (2021) developed an eco-friendly and regioselective synthesis of 3-(isoxazol-5)-yl)indoles from β-ethylthio-β-indolyl-α, β-unsaturated ketones in water. This method demonstrates the potential for environmentally friendly approaches in the synthesis of isoxazole derivatives (Jia et al., 2021).

Fluorescent Labeling Applications

Crovetto et al. (2008) synthesized a fluorescent xanthenic derivative for labeling amine residues. This derivative can be used for labeling RNA, showcasing the potential application of isoxazole derivatives in biochemistry and molecular biology (Crovetto et al., 2008).

properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O.ClH/c11-6-1-2-8(9(12)3-6)10-4-7(5-13)14-15-10;/h1-4H,5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYPQNSQFHYLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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